molecular formula C21H30O2 B088935 delta-8-Tetrahydrocannabinol CAS No. 14132-18-4

delta-8-Tetrahydrocannabinol

Cat. No. B088935
CAS RN: 14132-18-4
M. Wt: 314.5 g/mol
InChI Key: HCAWPGARWVBULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-8-tetrahydrocannabinol (Delta-8-THC) is a natural cannabinoid compound found in the cannabis plant. It is structurally similar to delta-9-tetrahydrocannabinol (Delta-9-THC), which is the main psychoactive compound found in cannabis. Delta-8-THC has been gaining attention in recent years due to its potential therapeutic benefits.

Scientific Research Applications

Non-Psychotropic Therapeutic Opportunities

  • Delta-8-THC, being a cannabinoid with lower psychotropic potency compared to Delta-9-THC, shows promise in various therapeutic applications. It has potential uses in inflammation, diabetes, cancer, affective, and neurodegenerative diseases (Izzo et al., 2009).

Comparative Pharmacology with Delta-9-THC

  • Delta-8-THC shares similar pharmacokinetics and pharmacodynamics with Delta-9-THC. It acts as a partial agonist of the cannabinoid CB1 receptor and exhibits cannabimimetic activity in both animals and humans. The lower potency of Delta-8-THC in clinical studies is attributed to its weaker cannabinoid CB1 receptor affinity (Tagen & Klumpers, 2022).

Pediatric Oncology Application

  • In pediatric oncology, Delta-8-THC has been used to prevent vomiting in children undergoing cancer treatment, showing negligible side effects (Abrahamov et al., 1995).

Ocular Application

  • As an antiglaucoma drug, Delta-8-THC incorporated in a submicron emulsion for ocular administration has shown promising results in reducing intraocular pressure in rabbits (Muchtar et al., 1992).

Potential Agonist-Antagonist Properties

  • Modification of Delta-8-THC's structure to include a nitrogen-containing functional group has shown to alter its pharmacological profile, potentially leading to the development of novel therapeutic agents (Wiley et al., 1996).

Neuropharmacological Effects

  • Chronic Delta-9-THC treatment, which has similarities with Delta-8-THC, does not induce tolerance to its inhibitory effects on hippocampal extracellular acetylcholine concentration and memory deficit (Nava et al., 2001).

General Properties and Potential

  • Delta-8-THC binds to cannabinoid receptors in the central nervous system and exhibits a lower psychotropic potency than Delta-9-THC, making it potentially more suitable for therapeutic applications (Definitions, 2020).

properties

IUPAC Name

6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWPGARWVBULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta-8-Tetrahydrocannabinol

CAS RN

5957-75-5
Record name .delta.6-THC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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